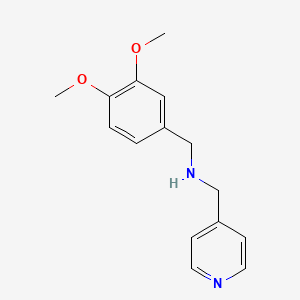

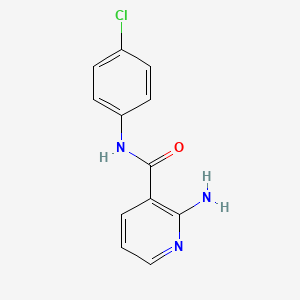

4-(Benzyloxy)-2-chlorophenol

Descripción general

Descripción

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure and connectivity of the compound’s atoms .Chemical Reactions Analysis

This would involve detailing how the compound reacts with other chemicals, the products of these reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Benzyloxy)-2-chlorophenol, focusing on six unique fields:

Antimicrobial Agents

4-(Benzyloxy)-2-chlorophenol has shown significant potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit strong antibacterial and antifungal activities. These properties make it a valuable candidate for developing new antimicrobial drugs to combat resistant strains of bacteria and fungi .

Anticancer Research

This compound is also being explored for its anticancer properties. Studies have demonstrated that certain derivatives of 4-(Benzyloxy)-2-chlorophenol can inhibit the growth of cancer cells. These findings suggest that it could be used in the development of new chemotherapeutic agents .

Synthesis of Chalcones

4-(Benzyloxy)-2-chlorophenol is utilized in the synthesis of chalcones, which are compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The synthesis process involves coupling with aromatic aldehydes to produce various chalcone derivatives .

Dye Synthesis

In the field of dye chemistry, 4-(Benzyloxy)-2-chlorophenol is used in the preparation of hetaryl-azophenol dyes. These dyes are important for their applications in textile and polyester fiber dyeing, providing vibrant and durable colors .

Depigmenting Agents

This compound has applications in dermatology as a depigmenting agent. It is used in formulations aimed at treating hyperpigmentation disorders by inhibiting the production of melanin in the skin .

Rubber Industry

4-(Benzyloxy)-2-chlorophenol is employed in the rubber industry as a chemical intermediate. It plays a crucial role in the synthesis of various rubber additives that enhance the properties of rubber, such as its elasticity and durability .

Mecanismo De Acción

Target of Action

4-(Benzyloxy)-2-chlorophenol, also known as Monobenzone, is primarily used as a depigmenting agent . Its primary target is the melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .

Mode of Action

Monobenzone exerts its depigmenting effect by increasing the excretion of melanin from the melanocytes . It is proposed that it may also cause destruction of melanocytes, leading to permanent depigmentation .

Biochemical Pathways

The depigmentation process involves the disruption of melanin synthesis. Melanin synthesis is a complex process that involves multiple biochemical pathways. The disruption caused by Monobenzone is thought to be due to its interaction with tyrosinase, an enzyme crucial for melanin production .

Pharmacokinetics

It is known that monobenzone exhibits its effects following topical application .

Result of Action

The result of Monobenzone’s action is the depigmentation of the skin. This is seen as a loss of color in the skin, which can be permanent . It is used medically to treat conditions like vitiligo, where patches of skin lose their pigment .

Action Environment

The efficacy and stability of Monobenzone can be influenced by various environmental factors. For instance, exposure to sunlight can reduce the depigmenting effect of the drug . Therefore, users are often advised to avoid sun exposure or use sun protection while using Monobenzone.

Safety and Hazards

Direcciones Futuras

Propiedades

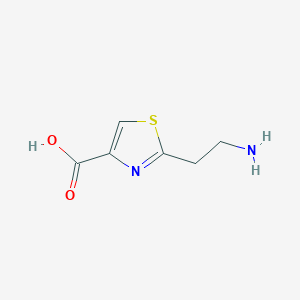

IUPAC Name |

2-chloro-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMSDLZEVCVWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-chlorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037734.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B3037740.png)